
5'-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid is a compound commonly utilized as a research instrument to scrutinize nucleotide metabolism and regulation. It is reputed to have potential and promising therapeutic applications in treating viral diseases, including HIV and herpes simplex virus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid involves the reaction of 5’-Adenylic acid with dichlorophosphonomethyl phosphonic acid under controlled conditions. The reaction typically requires the presence of a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process likely involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound meets the required standards for research and therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study nucleotide metabolism and regulation.
Biology: Investigated for its role in cellular processes and interactions with enzymes.
Medicine: Explored for its potential therapeutic applications in treating viral diseases like HIV and herpes simplex virus.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The compound acts as a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase. It also inhibits ATP-dependent reactions of oxidative phosphorylation. By replacing the oxygen atom bridging the beta to the gamma phosphate with a nitrogen atom, it mimics ATP and interferes with its normal function, thereby affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5’-phosphosulfate: An analog of ATP where the oxygen atom is replaced by sulfur.
Adenosine-5’-O-(beta,gamma-dichloromethylene)triphosphate: Another ATP analog with a similar structure.
Uniqueness
5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid is unique due to its specific structural modifications, which allow it to act as a potent inhibitor of ATPase and interfere with ATP-dependent processes. This makes it particularly valuable in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H16Cl2N5O10P3 |
|---|---|
Molekulargewicht |
542.10 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorophosphorylmethyl)phosphinic acid |
InChI |
InChI=1S/C11H16Cl2N5O10P3/c12-29(13,21)4-30(22,23)28-31(24,25)26-1-5-7(19)8(20)11(27-5)18-3-17-6-9(14)15-2-16-10(6)18/h2-3,5,7-8,11,19-20H,1,4H2,(H,22,23)(H,24,25)(H2,14,15,16)/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
DJNJAAORCLIEJY-IOSLPCCCSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(Cl)Cl)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(Cl)Cl)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)
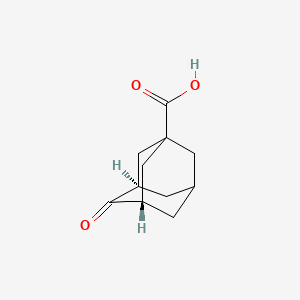

![Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)

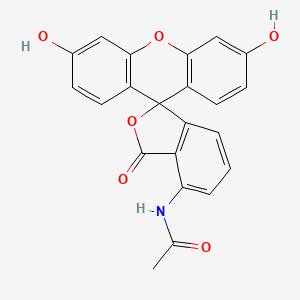
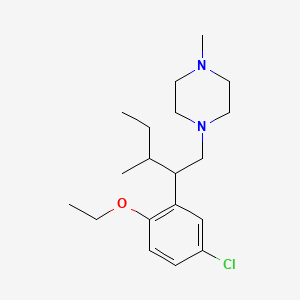
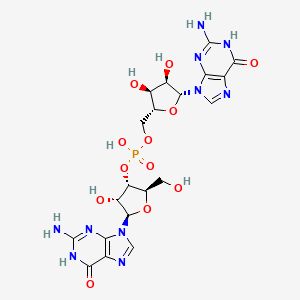
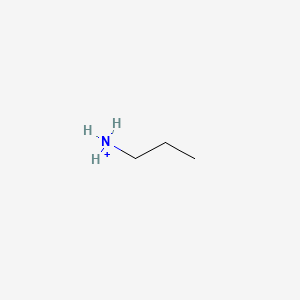

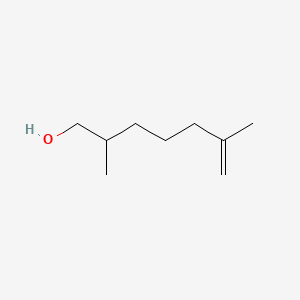
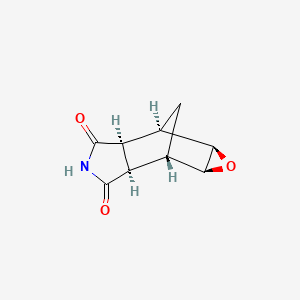
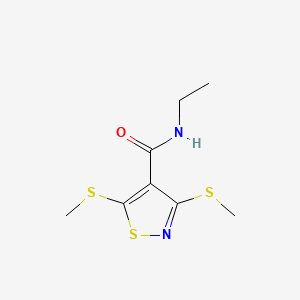
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)
